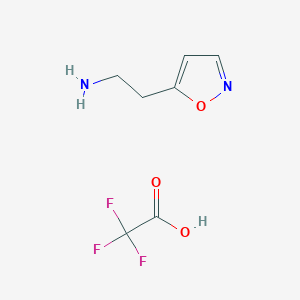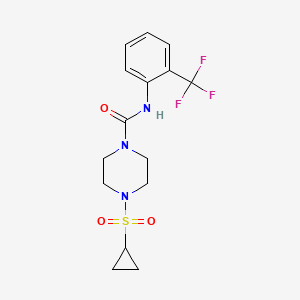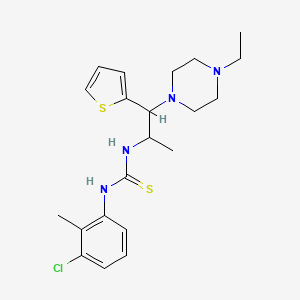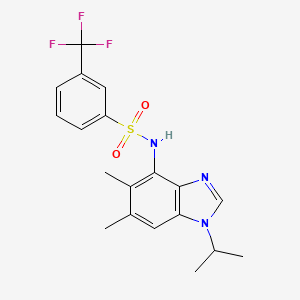![molecular formula C20H21N3O3S B2824955 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1396844-90-8](/img/structure/B2824955.png)
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
A study by Azab et al. (2013) aimed at the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating potential use as antibacterial agents. These compounds, including pyran, pyridine, and pyridazine derivatives, exhibited significant antibacterial activities, indicating their potential as therapeutic agents against bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Fluorescence Binding and Biological Properties
In another research, Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives to study their interaction with bovine serum albumin (BSA) through fluorescence and UV-vis spectral studies. This work contributes to understanding the drug-protein interactions, which are crucial in drug design and pharmacokinetics (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Antioxidant for Age-Related Diseases
A notable study by Jin et al. (2010) introduced analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with added free radical scavenger groups. These compounds were identified as potential candidates for preventing cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), showcasing the compound's relevance in treating age-related diseases (Jin, Randazzo, Zhang, & Kador, 2010).
Herbicidal Activity
Research conducted by Ren et al. (2000) on the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide demonstrated herbicidal activity. This highlights the compound's utility in agricultural applications, particularly in pest management (Ren, Yang, Gao, Xinling, Zhou, & Cheng, 2000).
Insect-repellent and Anti-bacterial Dyes
A study by Mokhtari, Shams‐Nateri, and Ferdosi (2014) focused on synthesizing azo reactive dyes combining sulfonamides' anti-bacterial properties with N,N-Diethyl-m-toluamide (DEET)'s insect-repellent property. This innovative approach resulted in dyes with both anti-bacterial and insect-repellent activities, illustrating the compound's potential in developing multifunctional materials (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-16(2)21-14-23(20(15)24)13-12-22-27(25,26)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,14,22H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIPOAANYGPMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)
![1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2824879.png)
![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)



![2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2824887.png)
![5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2824890.png)

![6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2824893.png)
